Cas no 2150319-05-2 (2-(2-chloro-1-methyl-1H-imidazol-5-yl)cyclobutan-1-ol)

2-(2-chloro-1-methyl-1H-imidazol-5-yl)cyclobutan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(2-chloro-1-methyl-1H-imidazol-5-yl)cyclobutan-1-ol
- 2150319-05-2
- EN300-1636731
-
- Inchi: 1S/C8H11ClN2O/c1-11-6(4-10-8(11)9)5-2-3-7(5)12/h4-5,7,12H,2-3H2,1H3
- InChI Key: DEGBGIRDWLLURS-UHFFFAOYSA-N
- SMILES: ClC1=NC=C(C2CCC2O)N1C
Computed Properties
- Exact Mass: 186.0559907g/mol
- Monoisotopic Mass: 186.0559907g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 38Ų
2-(2-chloro-1-methyl-1H-imidazol-5-yl)cyclobutan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1636731-0.25g |
2-(2-chloro-1-methyl-1H-imidazol-5-yl)cyclobutan-1-ol |
2150319-05-2 | 0.25g |
$1498.0 | 2023-06-04 | ||
Enamine | EN300-1636731-250mg |
2-(2-chloro-1-methyl-1H-imidazol-5-yl)cyclobutan-1-ol |
2150319-05-2 | 250mg |
$1104.0 | 2023-09-22 | ||
Enamine | EN300-1636731-1000mg |
2-(2-chloro-1-methyl-1H-imidazol-5-yl)cyclobutan-1-ol |
2150319-05-2 | 1000mg |
$1200.0 | 2023-09-22 | ||
Enamine | EN300-1636731-2500mg |
2-(2-chloro-1-methyl-1H-imidazol-5-yl)cyclobutan-1-ol |
2150319-05-2 | 2500mg |
$2351.0 | 2023-09-22 | ||
Enamine | EN300-1636731-1.0g |
2-(2-chloro-1-methyl-1H-imidazol-5-yl)cyclobutan-1-ol |
2150319-05-2 | 1g |
$1629.0 | 2023-06-04 | ||
Enamine | EN300-1636731-500mg |
2-(2-chloro-1-methyl-1H-imidazol-5-yl)cyclobutan-1-ol |
2150319-05-2 | 500mg |
$1152.0 | 2023-09-22 | ||
Enamine | EN300-1636731-50mg |
2-(2-chloro-1-methyl-1H-imidazol-5-yl)cyclobutan-1-ol |
2150319-05-2 | 50mg |
$1008.0 | 2023-09-22 | ||
Enamine | EN300-1636731-5000mg |
2-(2-chloro-1-methyl-1H-imidazol-5-yl)cyclobutan-1-ol |
2150319-05-2 | 5000mg |
$3479.0 | 2023-09-22 | ||
Enamine | EN300-1636731-5.0g |
2-(2-chloro-1-methyl-1H-imidazol-5-yl)cyclobutan-1-ol |
2150319-05-2 | 5g |
$4722.0 | 2023-06-04 | ||
Enamine | EN300-1636731-0.5g |
2-(2-chloro-1-methyl-1H-imidazol-5-yl)cyclobutan-1-ol |
2150319-05-2 | 0.5g |
$1563.0 | 2023-06-04 |
2-(2-chloro-1-methyl-1H-imidazol-5-yl)cyclobutan-1-ol Related Literature
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
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C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
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Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
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Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
Additional information on 2-(2-chloro-1-methyl-1H-imidazol-5-yl)cyclobutan-1-ol
2-(2-Chloro-1-methyl-1H-imidazol-5-yl)cyclobutan-1-ol
2-(2-Chloro-1-methyl-1H-imidazol-5-yl)cyclobutan-1-ol, a compound with CAS No. 2150319-05-2, is an intriguing organic molecule that has garnered attention in the fields of medicinal chemistry and material science. This compound is characterized by its unique structure, which combines a cyclobutanol moiety with a substituted imidazole ring. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a key structural feature that contributes to the compound's chemical reactivity and biological activity.
The synthesis of 2-(2-chloro-1-methyl-1H-imidazol-5-yl)cyclobutan-1-ol involves a multi-step process that typically begins with the preparation of the imidazole ring. This is often achieved through the condensation of an aldehyde or ketone with ammonia or an ammonium salt, followed by cyclization. The chloro and methyl substituents on the imidazole ring are introduced through subsequent substitution reactions, while the cyclobutanol group is appended via either nucleophilic addition or coupling reactions. The exact synthetic pathway may vary depending on the starting materials and reaction conditions used.
Recent studies have highlighted the potential of 2-(2-chloro-1-methyl-1H-imidazol-5-yl)cyclobutan-1-ol in drug discovery. Its imidazole moiety is known to exhibit significant biological activity, particularly in modulating enzyme function and receptor binding. For instance, researchers have reported that this compound demonstrates potent inhibitory effects against certain kinases, making it a promising lead compound for anti-cancer drug development. Additionally, its cyclobutanol group imparts unique stereochemical properties that enhance its binding affinity to target proteins.
In terms of physical properties, 2-(2-chloro-1-methyl-1H-imidazol-5-yl)cyclobutan-1-ol is typically a crystalline solid with a melting point in the range of 140–160°C. It is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and acetonitrile. These solubility characteristics make it suitable for use in various organic synthesis protocols and analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
The chemical stability of 2-(2-chloro-1-methyl-1H-imidazol-5-y)cyclobutan-one has also been investigated under different conditions. Studies indicate that it is stable under neutral and mildly acidic conditions but undergoes hydrolysis in strong alkaline environments, leading to the formation of corresponding carboxylic acids or their salts. This information is crucial for its storage and handling, as well as for optimizing its use in synthetic reactions.
From an environmental perspective, 2-(2-chloro-one methyl-one H-imidazol-five yl)cyclobutanol has been assessed for its biodegradability and ecotoxicological effects. Research suggests that it exhibits moderate biodegradability under aerobic conditions, with degradation rates influenced by factors such as temperature, pH, and microbial activity. Its ecotoxicological profile indicates low acute toxicity to aquatic organisms, which aligns with its potential use in pharmaceutical applications where environmental safety is a concern.
In conclusion, 2-(two chloro-one methyl-one H-imidazol-five yl)cyclobutanol (CAS No. 2150319-nine-five-two) is a versatile compound with significant potential in medicinal chemistry and related fields. Its unique structure, coupled with its favorable physical and chemical properties, positions it as a valuable tool for researchers exploring novel therapeutic agents and advanced materials.
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